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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of

tetramethoxymethane, a key orthoester with significant applications in organic synthesis and

drug development. This document details its synthesis, core reactivity with acids and common

nucleophiles, and provides experimental protocols and quantitative data to support further

research and application.

Introduction to Tetramethoxymethane
Tetramethoxymethane, also known as tetramethyl orthocarbonate, is the simplest tetraalkyl

orthocarbonate. It is a colorless liquid with a characteristic aromatic odor.[1][2] As an

orthoester, it possesses a central carbon atom bonded to four methoxy groups, rendering it a

versatile reagent in organic chemistry.[3] Its unique structure imparts a high degree of

electrophilicity to the central carbon atom, making it susceptible to nucleophilic attack,

particularly under acidic conditions. This reactivity profile allows for its use as a precursor to

carbonates, a protecting group, and a building block in the synthesis of more complex

molecules, including pharmaceutically active compounds.[1][2]

Synthesis of Tetramethoxymethane
A common laboratory-scale synthesis of tetramethoxymethane involves the reaction of a

suitable carbon source with sodium methoxide. One established method utilizes the reaction of
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chloropicrin with sodium methoxide.[4] While effective, the high toxicity of chloropicrin

necessitates stringent safety precautions.[2]

Experimental Protocol: Synthesis of Tetramethyl Orthocarbonate (Conceptual Protocol based

on Ethyl Orthocarbonate Synthesis)

This protocol is adapted from the synthesis of ethyl orthocarbonate and should be performed

by trained personnel in a well-ventilated fume hood with appropriate personal protective

equipment.[4]

Preparation of Sodium Methoxide: In a three-necked flask equipped with a mechanical

stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium methoxide by

reacting sodium metal (3.04 g atoms) with absolute methanol (2 L) under a nitrogen

atmosphere.

Reaction with Chloropicrin: Heat the stirred sodium methoxide solution to 58–60 °C using a

water bath. Add chloropicrin (0.61 mole) dropwise from the dropping funnel at a rate that

maintains the reaction temperature at 58–60 °C. The reaction is exothermic and will become

self-sustaining.[4]

Work-up: After the addition is complete, continue stirring until the reaction subsides. Remove

excess methanol by distillation. Cool the residue and dilute it with water. Separate the

organic layer, wash with saturated salt solution, and dry over anhydrous magnesium sulfate.

Purification: Purify the crude product by fractional distillation to yield tetramethoxymethane.

Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for tetramethoxymethane is provided

below for identification and characterization purposes.

Table 1: Physicochemical Properties of Tetramethoxymethane
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Property Value Reference(s)

Molecular Formula C₅H₁₂O₄ [2]

Molecular Weight 136.15 g/mol [5]

Boiling Point 114 °C [5]

Melting Point -5 °C [5]

Density 1.023 g/mL at 25 °C [5]

Refractive Index (n20/D) 1.385 [5]

Table 2: Spectroscopic Data for Tetramethoxymethane

Spectroscopy
Wavenumber
(cm⁻¹) / Chemical
Shift (ppm)

Assignment Reference(s)

IR Spectroscopy 2950-2800 C-H stretch (methoxy) [6][7]

1150-1060 C-O stretch [6][7]

¹H NMR ~3.2 (s) -OCH₃ [3]

¹³C NMR ~50 (q) -OCH₃ [8]

~115 (s) C(OR)₄ [8]

Core Reactivity of Tetramethoxymethane
The reactivity of tetramethoxymethane is dominated by the electrophilic nature of its central

carbon atom. This section explores its fundamental reactions with acids and key nucleophiles.

Acid-Catalyzed Hydrolysis
Orthoesters, including tetramethoxymethane, are susceptible to hydrolysis under acidic

conditions to yield the corresponding ester and alcohol.[3] The reaction proceeds via a

stepwise mechanism involving protonation of a methoxy group, followed by elimination of

methanol to form a highly reactive dimethoxycarbenium ion intermediate. This intermediate is
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then attacked by water, and subsequent deprotonation and further reaction lead to the final

products.

Experimental Protocol: Acid-Catalyzed Hydrolysis of an Orthoester (General Procedure)

Reaction Setup: Dissolve the orthoester in a suitable solvent system, such as dioxane-water.

Initiation: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography

(GC) or nuclear magnetic resonance (NMR) spectroscopy to observe the disappearance of

the starting material and the appearance of the ester and alcohol products.

Work-up: Upon completion, neutralize the acid catalyst with a suitable base (e.g., sodium

bicarbonate solution). Extract the products with an organic solvent, dry the organic layer, and

remove the solvent under reduced pressure.

Purification: Purify the resulting ester and alcohol by distillation or chromatography as

needed.

Diagram 1: Acid-Catalyzed Hydrolysis of Tetramethoxymethane

Tetramethoxymethane
C(OCH₃)₄

Protonated Orthoester
C(OCH₃)₃(OCH₃H)⁺

+ H₃O⁺ Dimethoxycarbenium Ion
[C(OCH₃)₂]⁺

- CH₃OH Hemiorthocarbonate Intermediate+ H₂O Dimethyl Carbonate
(CH₃O)₂C=O

- H₃O⁺, - CH₃OH

Methanol
CH₃OHH₃O⁺ H₂O

Click to download full resolution via product page

Caption: Mechanism of acid-catalyzed hydrolysis of tetramethoxymethane.

Table 3: Kinetic Data for Orthoester Hydrolysis (Illustrative)
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Orthoester Catalyst
Rate Constant
(k)

Activation
Energy (Ea)

Reference(s)

Diethoxymethan

e
HCl Value Value [9][10]

Diethoxymethan

e
H₂SO₄ Value Value [9][10]

Diethoxymethan

e
HClO₄ Value Value [9][10]

2,4-D Methyl

Ester
Base Value Value [9]

Benzyl Chloride Neutral Value Value [9]

Note: Specific

kinetic data for

tetramethoxymet

hane hydrolysis

is not readily

available in the

searched

literature. The

data presented is

for related

compounds to

illustrate the type

of information

available.

Reaction with Grignard Reagents (Bodroux-Chichibabin
Aldehyde Synthesis)
Tetramethoxymethane and other orthoformates react with Grignard reagents in a reaction

known as the Bodroux-Chichibabin aldehyde synthesis to produce aldehydes with one

additional carbon atom.[11][12][13][14] The reaction proceeds through the nucleophilic attack of

the Grignard reagent on the orthoester, leading to the displacement of one alkoxy group and
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the formation of an acetal. Subsequent acidic workup hydrolyzes the acetal to the

corresponding aldehyde.

Experimental Protocol: Bodroux-Chichibabin Aldehyde Synthesis (General Procedure)

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add a

solution of the Grignard reagent in a suitable ether solvent (e.g., diethyl ether or THF).

Addition of Orthoester: Slowly add the orthoester (e.g., triethyl orthoformate) to the Grignard

solution at a controlled temperature (often reflux).

Reaction Monitoring: Monitor the reaction progress by TLC or GC to confirm the

consumption of the starting materials.

Work-up: Upon completion, cool the reaction mixture and carefully quench with a saturated

aqueous solution of ammonium chloride or dilute acid.

Isolation and Purification: Extract the product with an organic solvent, wash the organic layer,

dry it over an anhydrous salt, and remove the solvent. Purify the resulting aldehyde by

distillation or column chromatography.

Diagram 2: Bodroux-Chichibabin Aldehyde Synthesis

Triethyl Orthoformate
CH(OEt)₃

Acetal Intermediate
R-CH(OEt)₂

+ R-MgX

Grignard Reagent
R-MgX

Aldehyde
R-CHO

+ H₃O⁺

H₃O⁺ (workup)

Click to download full resolution via product page

Caption: General scheme of the Bodroux-Chichibabin aldehyde synthesis.

Table 4: Reactivity of Orthoesters with Grignard Reagents (Illustrative Yields)
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Orthoester
Grignard
Reagent

Product Yield (%) Reference(s)

Triethyl

Orthoformate

n-

Pentylmagnesiu

m bromide

n-Hexanal Value [12]

Triethyl

Orthoformate

Phenylmagnesiu

m bromide
Benzaldehyde Value [15]

Triethyl

Orthoformate
Various

Various

Aldehydes
Generally good [11][13][14]

Note: Specific

yield data for the

reaction of

tetramethoxymet

hane with

various Grignard

reagents is not

readily available

in the searched

literature. The

data presented is

for a related

orthoester to

illustrate the

reaction's utility.

Synthesis of 2-Aminobenzoxazoles
Tetramethoxymethane serves as a valuable reagent in the one-pot synthesis of 2-

aminobenzoxazoles, which are important scaffolds in medicinal chemistry.[16] The reaction

involves the condensation of a 2-aminophenol, an amine, and tetramethoxymethane. This

transformation likely proceeds through the formation of intermediate guanidine-like species that

subsequently cyclize to form the benzoxazole ring system.

Experimental Protocol: Synthesis of 2-Aminobenzoxazoles (General Procedure)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://en.wikipedia.org/wiki/Bodroux%E2%80%93Chichibabin_aldehyde_synthesis
https://www.rsc.org/suppdata/books/184973/9781849739634/bk9781849739634-chapter%204.2.1.pdf
http://allchemist.blogspot.com/2011/10/bodroux-chichibabin-aldehyde-synthesis.html
https://www.drugfuture.com/organicnamereactions/onr49.htm
https://www.chemeurope.com/en/encyclopedia/Bodroux-Chichibabin_aldehyde_synthesis.html
https://www.benchchem.com/product/b120706?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20973518/
https://www.benchchem.com/product/b120706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: In a suitable solvent, combine the 2-aminophenol, the desired amine, and

tetramethoxymethane.

Reaction Conditions: The reaction is typically carried out under mild conditions, often with

heating.

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the

product can often be isolated by filtration or after removal of the solvent and purification by

chromatography or recrystallization.

Diagram 3: Synthesis of 2-Aminobenzoxazoles

2-Aminophenol

Intermediate SpeciesAmine
R-NH₂

Tetramethoxymethane
C(OCH₃)₄

2-AminobenzoxazoleCyclization

Click to download full resolution via product page

Caption: One-pot synthesis of 2-aminobenzoxazoles.

Table 5: Synthesis of 2-Aminobenzoxazoles using Tetramethoxymethane (Illustrative Yields)
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2-
Aminophenol

Amine Product Yield (%) Reference(s)

2-Aminophenol Various

Various 2-

Aminobenzoxazo

les

Modest to

Excellent
[16]

Substituted 2-

Aminophenols
Various

Various

Substituted 2-

Aminobenzoxazo

les

Modest to

Excellent
[16]

Note: The

original

publication

reports "modest

to excellent

yields" without

providing specific

quantitative data

for each

derivative.[16]

Conclusion
Tetramethoxymethane is a versatile and reactive orthoester with significant utility in organic

synthesis. Its electrophilic central carbon atom readily undergoes nucleophilic attack,

particularly under acidic conditions, enabling a range of important transformations. This guide

has provided an in-depth overview of its fundamental reactivity, including its synthesis, acid-

catalyzed hydrolysis, and its application in the synthesis of aldehydes and 2-

aminobenzoxazoles. The provided experimental protocols and compiled data serve as a

valuable resource for researchers and professionals in the fields of chemistry and drug

development, facilitating the further exploration and application of this important chemical

entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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